15-ヒドロキシ-5Z,8Z,11Z,13E-エイコサテトラエン酸

説明

Synthesis Analysis

15-HETE synthesis involves the oxidation of arachidonic acid by 15-lipoxygenase enzymes present in various cell types, including polymorphonuclear leukocytes and eosinophils. The enzyme introduces a hydroxyl group at the 15th carbon of arachidonic acid, creating 15-HETE with retention of the hydroxyl group at the omega 6-carbon atom. This process is influenced by factors like the presence of ionophores and the cellular hydroperoxide tone, which can stimulate the formation of 15-HETE and its derivatives, such as 5,15-diHETE, through enzymatic and non-enzymatic pathways (Petrich, Ludwig, Kühn, & Schewe, 1996).

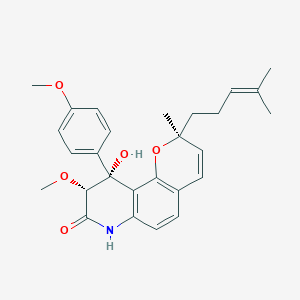

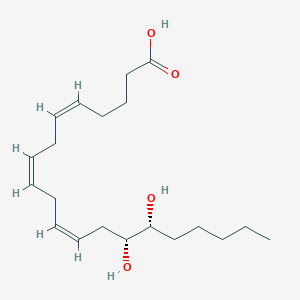

Molecular Structure Analysis

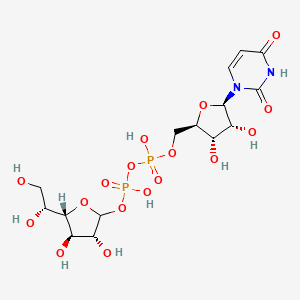

The molecular structure of 15-HETE, characterized by its hydroxyeicosatetraenoic acid backbone with hydroxyl and epoxy groups, plays a crucial role in its biological activity. Structural studies reveal that 15-HETE can undergo various transformations, including beta-oxidation and conversion into metabolites with significant biological activity. These transformations underscore the complexity of 15-HETE's interaction with cellular mechanisms and its impact on physiological processes (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).

Chemical Reactions and Properties

15-HETE is involved in a variety of chemical reactions, including suppression of 5-lipoxygenation of arachidonic acid and modulation of receptor agonist-triggered cell activation. Its ability to inhibit certain enzymatic pathways, particularly those leading to the formation of leukotrienes, highlights its potential as a modulator of inflammatory responses. Furthermore, 15-HETE's interactions with enzymes and receptors suggest its involvement in complex signaling pathways that regulate cell function (Smith, Justen, Nidy, Sam, & Bleasdale, 1993).

Physical Properties Analysis

The physical properties of 15-HETE, including its stability, solubility, and UV absorption characteristics, are essential for understanding its behavior in biological systems. These properties affect 15-HETE's biological activity and its interaction with cellular components. Research into the synthesis and stability of 15-HETE analogs has provided insights into the role of specific structural features in its biological effects (Pfister, Klimko, & Conrow, 2016).

Chemical Properties Analysis

The chemical properties of 15-HETE, including its reactivity and the formation of derivatives, are crucial for its biological functions. It participates in various biochemical pathways, influencing processes such as inflammation, cell proliferation, and migration. The ability of 15-HETE to modulate enzyme activity and cellular responses underscores its significance in health and disease. Understanding these properties helps elucidate the mechanisms through which 15-HETE exerts its effects on cellular processes (Vanderhoek, Bryant, & Bailey, 1980).

科学的研究の応用

Tリンパ球の有糸分裂の調節

15-HETEはTリンパ球の有糸分裂を調節することがわかった 。このプロセスには、細胞性免疫において中心的な役割を果たす白血球の一種であるTリンパ球の分裂と増殖が含まれます。

免疫抑制の誘導

15-HETEは免疫抑制を誘導することが知られている 。これは、免疫系の活性化または有効性を低下させることができることを意味し、自己免疫疾患や臓器移植など、免疫応答が体に害を与えている状況において有益となる可能性があります。

毛細血管内皮細胞の遊走の刺激

この化合物は毛細血管内皮細胞の遊走を刺激する 。これらの細胞は血管とリンパ管の内面を覆い、その遊走は血管新生、つまり既存の血管からの新しい血管の形成における重要なステップです。

血管新生

15-HETEは血管新生にも役割を果たしている 。これは、通常、灌流可能な機能的微小血管ネットワークの形で、新しい血管の自然な形成です。

低酸素性肺高血圧の調節

研究によると、低酸素状態によって誘導される15-HETEは、肺血管収縮やリモデリングを含む、低酸素性肺高血圧の調節における重要な仲介物質であった 。

ショウジョウバエにおける代謝

遺伝子ツールのための広く使用されているモデルシステムであるショウジョウバエ(Drosophila melanogaster)を対象とした研究では、エイコサペンタエン酸(EPA)とアラキドン酸(ARA)を添加した餌を与えられたショウジョウバエは15-HETEを産生した 。 これは、ショウジョウバエが哺乳類とは異なる特殊な脂質代謝系を持っていることを示唆している 。

作用機序

Target of Action

15-HETE is a major arachidonic acid metabolite produced from the 15-lipoxygenase pathway . It is known to be a potent inhibitor of 5-lipoxygenase , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate various physiological and pathophysiological processes .

Mode of Action

15-HETE suppresses the 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes . This suppression of 5-lipoxygenase activity by 15-HETE results in the reduction of leukotriene production, thereby modulating inflammatory responses .

Biochemical Pathways

The biosynthesis of 15-HETE starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipid pool via phospholipase A2 . The free PUFA then serve as substrates for 15-lipoxygenase to form 15-HETE . This compound is involved in various biochemical pathways, including the regulation of inflammation and cell growth .

Pharmacokinetics

It is known that this compound is unstable to oxygen and direct sunlight , which may affect its bioavailability and efficacy.

Result of Action

The activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by 15-HETE inhibits cell growth and induces apoptosis in some cancers . Furthermore, 15-HETE is involved in the regulation of inflammatory responses through its inhibitory effect on 5-lipoxygenase .

Action Environment

Environmental factors such as oxygen levels and exposure to sunlight can influence the action, efficacy, and stability of 15-HETE . Moreover, the diet of an organism can also affect the production of 15-HETE, as seen in a study where Drosophila fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) yielded 15-HETE .

特性

IUPAC Name |

(5Z,8Z,11Z,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-USWFWKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71030-36-9 | |

| Record name | 15-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,7,7,9,9-hexamethyl-10-oxido-8H-pyrano[2,3-b]carbazol-10-ium](/img/structure/B1243567.png)

![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)